3-bromo-N'-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzohydrazide
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Overview
Description
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, tert-butyl groups, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoaniline, 3,5-ditert-butyl-4-hydroxybenzaldehyde, and hydrazine hydrate.
Condensation Reaction: The first step involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Cyclization: The final step involves cyclization of the brominated hydrazone to form the target compound, 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Corresponding oxides and quinones.
Reduction Products: Reduced hydrazides.
Substitution Products: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide
- 3,5-ditert-butyl-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-hydroxybenzohydrazide
Uniqueness
3-bromo-N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and tert-butyl groups enhances its reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25BrN2O2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-bromo-N-(3,5-ditert-butyl-4-hydroxyphenyl)iminobenzamide |
InChI |
InChI=1S/C21H25BrN2O2/c1-20(2,3)16-11-15(12-17(18(16)25)21(4,5)6)23-24-19(26)13-8-7-9-14(22)10-13/h7-12,25H,1-6H3 |
InChI Key |
MQGZJWGBRDQTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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